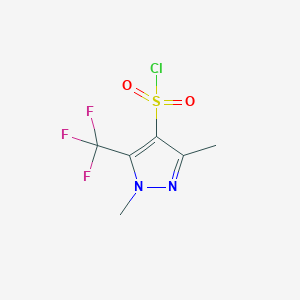
1,3-Dimethyl-5-Trifluormethyl-1H-pyrazol-4-sulfonylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds like “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride”, can be achieved through various methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride” is represented by the InChI code 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Physical and Chemical Properties Analysis
The physical form of “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride” is a solid . The compound is stored at room temperature . The molecular weight of the compound is 194.64 .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antileishmaniale und Antimalaria-Wirkstoffe
1,3-Dimethyl-5-Trifluormethyl-1H-pyrazol-4-sulfonylchlorid: wurde bei der Synthese von Hydrazin-gekoppelten Pyrazolderivaten eingesetzt. Diese Verbindungen haben vielversprechende Ergebnisse als potenzielle Pharmakophore für die Entwicklung von Antileishmanial- und Antimalaria-Wirkstoffen gezeigt . Die Derivate zeigen eine starke Aktivität gegen Leishmania aethiopica und Plasmodium berghei, wobei einige Verbindungen die Wirksamkeit von Standardmedikamenten übertreffen .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
Im Agrarsektor werden Pyrazolderivate, einschließlich derer, die von This compound abgeleitet sind, auf ihren potenziellen Einsatz als Pestizide untersucht. Die strukturelle Vielseitigkeit von Pyrazolen ermöglicht die Herstellung von Verbindungen mit spezifischer Wirkung gegen landwirtschaftliche Schädlinge .
Organische Synthese: Heterozyklische Bausteine
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau von heterozyklischen Verbindungen. Ihre Reaktivität ermöglicht die Bildung komplexer Strukturen, die in verschiedenen chemischen Industrien wertvoll sind .
Pharmazeutische Zwischenprodukte
Die Sulfonylchloridgruppe in This compound macht sie zu einem nützlichen Zwischenprodukt in der pharmazeutischen Synthese. Sie kann verwendet werden, um Sulfonylfunktionalitäten in Arzneimittelmoleküle einzuführen, was die pharmakokinetischen Eigenschaften der Arzneimittel beeinflussen kann .
Materialwissenschaft: Harzige Katalysatoren
In der Materialwissenschaft werden Pyrazolderivate zur Entwicklung harziger, ungiftiger, thermisch stabiler und kostengünstiger Katalysatoren wie Amberlyst-70 verwendet. Diese Katalysatoren werden aufgrund ihrer umweltfreundlichen Eigenschaften in verschiedenen chemischen Reaktionen eingesetzt .
Chemische Industrie: Synthese von disubstituierten Pyrimidinen
Die Verbindung ist an der Synthese von disubstituierten Pyrimidinen beteiligt, die in der chemischen Industrie aufgrund ihrer vielfältigen Anwendungen, einschließlich der Entwicklung von Pharmazeutika und Agrochemikalien, wichtig sind .
Safety and Hazards
The compound is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas and it reacts violently with water . The safety information includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H302 and H314 .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes or receptors in the cell, leading to a cascade of biochemical reactions .
Mode of Action
It’s known that such compounds typically interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride. These factors could include temperature, pH, and the presence of other compounds or enzymes .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to the modification of protein function. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective reagent in biochemical assays .
Cellular Effects
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the compound can inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming covalent bonds and altering protein function. This modification can inhibit enzyme activity or change protein-protein interactions, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, increasing its efficacy in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can reduce the compound’s efficacy and alter its impact on cellular processes .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific metabolic enzymes, leading to changes in the concentration of key metabolites. These effects can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and specificity in targeting cellular processes .
Subcellular Localization
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target proteins and increase its efficacy in modifying cellular processes .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAPUWAKSQJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165481 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365959-08-5 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


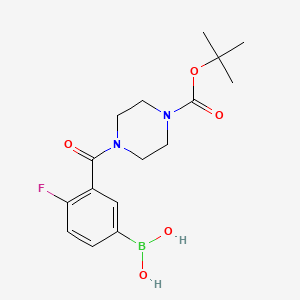
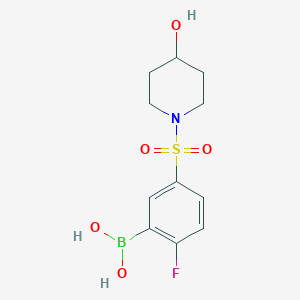

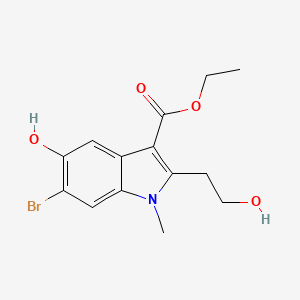
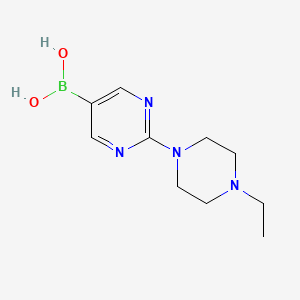


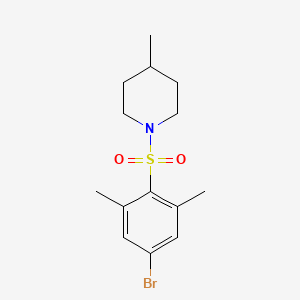
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

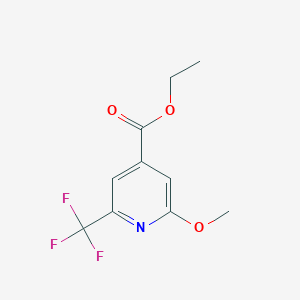
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
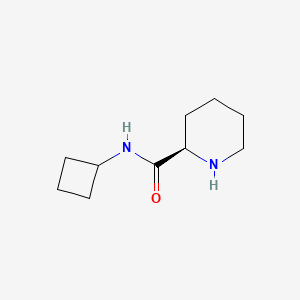
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
